![molecular formula C16H18N6O2 B2390870 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2034372-02-4](/img/structure/B2390870.png)
3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
- **3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound has garnered interest due to its potential pharmacological applications, particularly in the fields of anti-inflammatory, anticancer, antifungal, and insecticidal activities.
Chemical Structure and Synthesis
The molecular structure of this compound features a methoxy group, a methyl group, and a pyridine ring. The synthesis typically involves multi-step reactions starting from commercially available precursors, including the reaction of 4-(pyridin-4-yl)-1H-pyrazole with alkyl halides and methoxy-containing reagents .
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibition of various cancer cell lines. One study reported an IC50 value of 49.85 µM for related pyrazole derivatives against tumor cells, indicating their potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, some derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs .
Antifungal and Insecticidal Activity
The unique combination of functional groups in this compound enhances its efficacy in antifungal and insecticidal applications. Studies have indicated that this compound could serve as a promising candidate for agricultural use due to its potent activity against various fungal pathogens and insect pests .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in critical cellular pathways, leading to its observed biological effects .
Comparative Biological Activity Table
Compound | Activity | Cell Line/Target | IC50 Value |
---|---|---|---|
This compound | Anticancer | Various cancer cell lines | ~49.85 µM |
Pyrazole Derivative A | Anti-inflammatory | TNF-α inhibition | 10 µM |
Pyrazole Derivative B | Antifungal | Fungal pathogens | Variable |
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Antitumor Activity : Xia et al. synthesized novel pyrazole derivatives that showed significant growth inhibition against A549 cell lines with IC50 values ranging from 0.39 µM to 0.46 µM .
- Inflammation Studies : In a study by Selvam et al., compounds were tested for their ability to inhibit inflammation in carrageenan-induced edema models, showing comparable effectiveness to established anti-inflammatory drugs .
- Antifungal Efficacy : Research indicated that certain pyrazole derivatives exhibited strong antifungal activity against strains like Aspergillus niger, making them suitable candidates for agricultural applications .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-21-11-14(16(20-21)24-2)15(23)18-7-8-22-10-13(9-19-22)12-3-5-17-6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHLRIZCRUPZMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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